![molecular formula C6H5N3O B1619139 1H-Pyrazolo[4,3-c]pyridin-3-ol CAS No. 3268-73-3](/img/structure/B1619139.png)
1H-Pyrazolo[4,3-c]pyridin-3-ol
Overview
Description
1H-Pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acetic acid . Another approach involves the use of phosphorus oxychloride in a refluxing mixture of pyrazole and 1,3-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acetic acid, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]pyridin-3-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern but share similar biological activities.
1H-Pyrazolo[4,3-b]pyridines: These compounds also have a different ring fusion pattern and are studied for their potential therapeutic applications
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Biological Activity
1H-Pyrazolo[4,3-c]pyridin-3-ol, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound is characterized by a fused pyrazole and pyridine ring system with a hydroxyl group at the 3-position. This unique structure enhances its solubility and reactivity, making it a valuable candidate for drug development. The compound exists commonly as a hydrochloride salt to improve its aqueous solubility, which is crucial for biological applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by acting as a kinase inhibitor. It has been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. Notably, it targets:
- Aurora Kinase
- Bruton's Tyrosine Kinase (BTK)
- FLT3 Kinase
These interactions disrupt cellular processes that are vital for tumor growth and metastasis.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer), it was found that certain derivatives demonstrated promising cytotoxic effects. For instance, compounds with specific substitutions at the 4-position showed enhanced activity compared to their unsubstituted counterparts. The study highlighted that increasing steric bulk at this position often reduced biological activity, indicating the importance of molecular structure in therapeutic efficacy .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
1 | MCF-7 | 5.0 |
2 | K562 | 7.5 |
3 | MV4-11 | 6.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving enzyme inhibition and disruption of bacterial cell signaling pathways. This dual functionality makes it a candidate for further exploration in both oncology and infectious disease contexts.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. The inhibition of these enzymes can lead to:
- Disruption of Cell Cycle Progression : By inhibiting kinases like Aurora kinase, the compound can interfere with mitotic processes.
- Induction of Apoptosis : Some derivatives have shown the ability to activate apoptotic pathways through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
Research Findings
Recent studies have focused on optimizing the synthesis of pyrazolo[4,3-c]pyridine derivatives to enhance their biological activity. For example, modifications at various positions on the pyrazole ring have been systematically evaluated for their effects on kinase inhibition and cytotoxicity against cancer cells. The findings suggest that careful structural modifications can significantly impact both potency and selectivity against cancer cell lines.
Table: Summary of Biological Activities
Activity Type | Mechanism | Key Findings |
---|---|---|
Anticancer | Kinase Inhibition | Effective against Aurora kinase and BTK |
Antimicrobial | Enzyme Inhibition | Active against multiple bacterial strains |
Induction of Apoptosis | Activation of Caspases | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
1,2-dihydropyrazolo[4,3-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJIEQCCTGTBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329067 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3268-73-3 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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